1-(3-Hydroxyphenyl)ethanol

Biocatalysis Enantioselective reduction Alcohol dehydrogenase

1-(3-Hydroxyphenyl)ethanol (3-(1-hydroxyethyl)phenol; 3-Hydroxy-α-methylbenzyl Alcohol) is a chiral secondary alcohol bearing a phenolic hydroxyl group at the meta position of the aromatic ring. With a molecular formula of C₈H₁₀O₂ and a molecular weight of 138.17 g/mol, it exists as a white to almost-white crystalline solid at room temperature with a melting point of 117–121 °C.

Molecular Formula C8H10O2
Molecular Weight 138.166
CAS No. 1095708-32-9; 2415-09-0
Cat. No. B2370087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxyphenyl)ethanol
CAS1095708-32-9; 2415-09-0
Molecular FormulaC8H10O2
Molecular Weight138.166
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3
InChIKeyCOJRWHSKVYUZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxyphenyl)ethanol (CAS 2415-09-0): Procurement-Grade Overview of a Meta-Substituted Chiral Alcohol


1-(3-Hydroxyphenyl)ethanol (3-(1-hydroxyethyl)phenol; 3-Hydroxy-α-methylbenzyl Alcohol) is a chiral secondary alcohol bearing a phenolic hydroxyl group at the meta position of the aromatic ring. With a molecular formula of C₈H₁₀O₂ and a molecular weight of 138.17 g/mol, it exists as a white to almost-white crystalline solid at room temperature with a melting point of 117–121 °C . The compound is commercially available at ≥98% purity (GC) and is classified as an extremely weak base based on its computed pKa [1]. It occurs naturally in Oxalis pes-caprae [2] and serves as the critical chiral intermediate in the industrial synthesis of the Alzheimer's drug Rivastigmine (Exelon®) [3].

Why 1-(3-Hydroxyphenyl)ethanol Cannot Be Replaced by Ortho- or Para-Hydroxy Isomers in Scientific and Industrial Workflows


The meta-substitution pattern of the phenolic hydroxyl group in 1-(3-hydroxyphenyl)ethanol confers a distinct profile of enzymatic recognition, catalytic hydrogenation efficiency, and pharmaceutical intermediate utility that is not shared by its ortho- (1-(2-hydroxyphenyl)ethanol) or para- (1-(4-hydroxyphenyl)ethanol) isomers. Biocatalytic reduction studies demonstrate that the ortho-isomer precursor (2′-hydroxyacetophenone) suffers from severely impaired conversion (5–49%) compared to the meta-isomer precursor (>95%) under identical ADH-catalyzed conditions [1]. Conversely, the para-isomer shows variable enantioselectivity depending on the enzyme system, achieving only >95% ee for the (R)-enantiomer versus >99% ee for the meta-isomer [1]. Furthermore, only the meta-substituted alcohol serves as the direct precursor to Rivastigmine—the (S)-3-(1-dimethylaminoethyl)phenol pharmacophore requires the 3-position hydroxyl for subsequent transformations [2]. The melting point also differs substantially: 117–121 °C for the meta-isomer versus 128–133 °C for the para-isomer , affecting solid-handling and crystallization-based purification protocols. These differences render generic substitution scientifically and economically unsound.

Quantitative Differential Evidence: 1-(3-Hydroxyphenyl)ethanol vs. Closest Analogs


Biocatalytic Reduction: Meta-Isomer Achieves >95% Conversion and >99% ee Across Both (R)- and (S)-Selective ADH Systems, Outperforming Ortho- and Para-Isomers

In a direct head-to-head comparison, Neupert et al. (2010) reduced non-protected 2′-, 3′-, and 4′-hydroxyacetophenone using both (R)- and (S)-selective alcohol dehydrogenases (ADHs). The meta-isomer precursor (3′-hydroxyacetophenone, 1b) achieved >95% conversion and >99% ee with both (R)-LB-ADH (entry 4) and (S)-Rsp-ADH (entry 6) under standard 24 h conditions [1]. In contrast, the ortho-isomer precursor (2′-hydroxyacetophenone, 1a) gave only 5% conversion with LB-ADH (entry 1) and 22–49% with Rsp-ADH (entries 2–3), while the para-isomer precursor (4′-hydroxyacetophenone, 1c) required prolonged reaction times (72 h) to reach only 58% conversion with Rsp-ADH (entry 8) and produced the (R)-enantiomer at a lower ee of >95% with LB-ADH (entry 7) versus >99% for the meta-isomer [1]. This demonstrates that the meta-substitution uniquely enables both high conversion and superior enantioselectivity across complementary ADH systems without requiring hydroxyl protection [1].

Biocatalysis Enantioselective reduction Alcohol dehydrogenase

Asymmetric Hydrogenation at S/C 100,000: Industrial-Scale Production of (R)-1-(3-Hydroxyphenyl)ethanol with 97% ee and Kilogram Yield

Yan et al. (2013) developed an Ir-SpiroPAP-catalyzed asymmetric hydrogenation of m-hydroxyacetophenone for the industrial production of the Rivastigmine intermediate (R)-1-(3-hydroxyphenyl)ethanol. At a substrate-to-catalyst ratio (S/C) of 100,000 (0.001 mol% catalyst), full conversion was achieved within 24 h, yielding the (R)-alcohol in 97% ee [1]. After crystallization from ethyl acetate/heptanes, the ee was upgraded to >99% [1]. In pilot-scale batches totaling 51.7 kg of isolated product, yields of 91–96% were obtained with 96–97% ee [1]. A prior Novartis process using Ru-catalyzed transfer hydrogenation achieved 98% ee and 85% yield at S/C = 10,000 [1]. No comparable kilogram-scale asymmetric hydrogenation data have been reported for the para- or ortho-hydroxy isomers in peer-reviewed literature, underscoring the unique industrial maturity of the meta-isomer production route.

Asymmetric catalysis Process chemistry Rivastigmine intermediate

CAL-B Lipase-Catalyzed Resolution: Both Enantiomers of 1-(3-Hydroxyphenyl)ethanol Accessed with ee ≥98% and Selectivity Factor E >200

Braia et al. (2018) developed a regioselective and enantioselective CAL-B (Candida antarctica lipase B)-catalyzed hydrolysis of 3-(1-acetoxyethyl)phenyl acetate for the preparation of both enantiomers of 1-(3-hydroxyphenyl)ethanol. Under optimized alkaline hydrolysis conditions (Na₂CO₃ in organic media), (R)-3-(1-hydroxyethyl)phenol was obtained with ee = 99% and the complementary (S)-(−)-3-(1-acetoxyethyl)phenol with ee = 98% at 50% conversion, corresponding to a selectivity factor E >200 [1]. This methodology provides efficient access to both enantiomers, which are key intermediates for distinct pharmaceutical targets, without requiring chiral auxiliary approaches or transition-metal catalysts. No comparable dual-enantiomer access protocol with E >200 has been established for the para- or ortho-hydroxy analogs using the same CAL-B system.

Kinetic resolution Lipase biocatalysis Enantiopure alcohols

Melting Point Differentiation: Meta-Isomer (117–121 °C) vs. Para-Isomer (128–133 °C) Enables Distinct Crystallization and Solid-Handling Protocols

The melting point of 1-(3-hydroxyphenyl)ethanol is reported as 117–121 °C (lit. 118 °C) by multiple commercial sources , while the para-isomer 1-(4-hydroxyphenyl)ethanol melts at 128–133 °C . This ~10–15 °C difference is attributable to the distinct crystal packing arrangements dictated by the meta- versus para-substitution pattern of the phenolic hydroxyl group. The lower melting point of the meta-isomer facilitates melt-crystallization purification at milder temperatures, which is advantageous for thermally sensitive downstream derivatives. The ortho-isomer 1-(2-hydroxyphenyl)ethanol, by contrast, is reported as a liquid at ambient temperature, fundamentally altering its storage, handling, and purification requirements.

Physicochemical properties Crystallization Solid-form screening

Meta-Hydroxyl Substitution is Pharmacophorically Essential for Rivastigmine Synthesis: Ortho- and Para-Isomers Cannot Serve as Precursors

1-(3-Hydroxyphenyl)ethanol, specifically its (R)-enantiomer, is the direct chiral precursor to Rivastigmine ((S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate), a first-line cholinesterase inhibitor for Alzheimer's disease [1][2]. The synthetic route proceeds through mesylation of the benzylic alcohol followed by dimethylamine displacement and subsequent carbamoylation—all transformations that are regiochemically anchored to the meta-hydroxyl position [2]. The para-isomer 1-(4-hydroxyphenyl)ethanol cannot yield the 3-dimethylaminoethyl substitution pattern required for the Rivastigmine pharmacophore; the ortho-isomer would similarly misdirect the substitution. This absolute regiochemical requirement means that any procurement specification for a Rivastigmine intermediate must explicitly call for the meta-isomer—neither the ortho- nor para-hydroxy analog can substitute, regardless of cost or availability advantages [1][2].

Pharmaceutical intermediate Rivastigmine Structure-activity relationship

Validated Application Scenarios for 1-(3-Hydroxyphenyl)ethanol Based on Quantitative Differential Evidence


Kilogram-Scale Production of the Rivastigmine Chiral Intermediate via Asymmetric Hydrogenation

Industrial procurement of 1-(3-hydroxyphenyl)ethanol is optimized when the intended use is large-scale Rivastigmine API manufacturing. The Ir-SpiroPAP-catalyzed asymmetric hydrogenation of m-hydroxyacetophenone has been validated at pilot scale (51.7 kg total product across 4 batches, 91–96% yield, 96–97% ee, upgradable to >99% ee by crystallization) with catalyst loadings as low as 0.001 mol% (S/C = 100,000) [1]. This process maturity minimizes catalyst cost and metal contamination risk relative to earlier Ru-catalyzed methods. Ortho- and para-isomers are structurally incapable of entering this synthetic pathway for Rivastigmine [2].

Protection-Group-Free Biocatalytic Synthesis of Enantiopure (R)- or (S)-1-(3-Hydroxyphenyl)ethanol

For laboratories developing sustainable, atom-economical routes to chiral benzylic alcohols, the meta-isomer precursor is uniquely compatible with both (R)- and (S)-selective alcohol dehydrogenases without requiring phenolic hydroxyl protection. Using recombinant LB-ADH or Rsp-ADH, conversions exceeding 95% and enantioselectivities above 99% ee are achieved in a single step [1]. The ortho-isomer gives only 5–49% conversion under identical conditions, while the para-isomer requires extended reaction times and yields lower ee for the (R)-enantiomer [1].

Dual-Enantiomer Access via CAL-B Lipase Resolution for Divergent Synthesis Programs

When a research or production program requires both (R)- and (S)-enantiomers of the chiral alcohol, the CAL-B/Na₂CO₃ hydrolytic kinetic resolution of the diacetate precursor delivers (R)-1-(3-hydroxyphenyl)ethanol at 99% ee and the (S)-acetoxy intermediate at 98% ee, with a selectivity factor E >200 at 50% conversion [1]. This dual-access strategy avoids the need for separate asymmetric synthesis campaigns and has been validated specifically for the meta-substituted scaffold.

Crystallization-Based Purification Leveraging Differentiated Melting Point

The melting point of the meta-isomer (117–121 °C) [1] is sufficiently lower than that of the para-isomer (128–133 °C) [2] to enable melt-crystallization at milder temperatures, reducing thermal stress on the product. This property is particularly relevant for enantiomeric enrichment via crystallization, where the meta-isomer's ee can be upgraded from 96–97% to >99% using ethyl acetate/heptanes [3], a protocol validated at multi-kilogram scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Hydroxyphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.